molecular formula C6H3BrN2S B11887709 6-Bromothieno[3,2-d]pyrimidine CAS No. 1286784-18-6

6-Bromothieno[3,2-d]pyrimidine

Katalognummer: B11887709
CAS-Nummer: 1286784-18-6
Molekulargewicht: 215.07 g/mol
InChI-Schlüssel: MVUQJRQJDGPFJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine in the structure enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromothieno[3,2-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which produces 2-aminothiophene derivatives. These derivatives undergo cyclization to form the thienopyrimidine core. The final steps involve bromination to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves the use of bulk chemicals and standard laboratory equipment, allowing for the production of large quantities without the need for chromatography for purification .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidines, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

6-Bromothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromothieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors. The bromine atom enhances its binding affinity to the target molecules, thereby increasing its efficacy. The compound can interact with various molecular targets, including kinases and other proteins involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

6-Bromothieno[3,2-d]pyrimidine is unique due to its specific structure and reactivity. Similar compounds include:

Eigenschaften

CAS-Nummer

1286784-18-6

Molekularformel

C6H3BrN2S

Molekulargewicht

215.07 g/mol

IUPAC-Name

6-bromothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6H3BrN2S/c7-6-1-4-5(10-6)2-8-3-9-4/h1-3H

InChI-Schlüssel

MVUQJRQJDGPFJI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC2=CN=CN=C21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.